Product packaging for n-Acetyl-n-hydroxy-l-ornithine(Cat. No.:CAS No. 18928-01-3)

n-Acetyl-n-hydroxy-l-ornithine

Cat. No.: B091788
CAS No.: 18928-01-3
M. Wt: 190.2 g/mol
InChI Key: LUZHSHCYVQASCO-LURJTMIESA-N
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Description

n-Acetyl-n-hydroxy-l-ornithine (CAS 18928-01-3) is a non-proteinogenic amino acid that serves as a fundamental building block in the biosynthesis of hydroxamate-type siderophores . Siderophores are high-affinity iron-chelating compounds produced by microorganisms, such as the fungi Aspergillus fumigatus and Aspergillus oryzae , under iron-deficient conditions . This compound is biosynthesized from L-ornithine in a two-step process involving hydroxylation by an L-ornithine-N⁵-monooxygenase (e.g., SidA) followed by acetylation catalyzed by transacetylase enzymes like SidF and SidL . Its primary research value lies in its hydroxamic acid functional group, which enables it to form stable, hexadentate complexes with various metal ions, including iron(III) . Researchers utilize this compound and its synthetic derivatives to study microbial iron acquisition, virulence in pathogenic fungi, and the synthesis of novel metal-chelating complexes for diagnostic applications . Its role is critical in structure-activity relationship (SAR) studies and in the chemical synthesis of siderophores like deferriferrichrysin via Fmoc-based solid-phase peptide synthesis . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4 B091788 n-Acetyl-n-hydroxy-l-ornithine CAS No. 18928-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[acetyl(hydroxy)amino]-2-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-5(10)9(13)4-2-3-6(8)7(11)12/h6,13H,2-4,8H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZHSHCYVQASCO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(CCC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940440
Record name N~5~-Acetyl-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18928-01-3, 37552-50-4
Record name delta-N-Acetyl-delta-N-hydroxy-L-ornithine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Ornithine, N(sup 5)-acetyl-N(sup 5)-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037552504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-Acetyl-N~5~-hydroxyornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymology of N Acetyl N Hydroxy L Ornithine

Precursor Metabolism: L-Ornithine Supply and Regulation

The availability of L-ornithine is a crucial factor in the biosynthesis of n-acetyl-n-hydroxy-l-ornithine. The cellular pool of L-ornithine is maintained through various metabolic routes, primarily from the catabolism of L-arginine and de novo synthesis from glutamate (B1630785).

L-Ornithine Production from Arginine Catabolism (e.g., arginase activity)

The catabolism of L-arginine by the enzyme arginase is a significant source of L-ornithine. nih.gov Arginase, a manganese-containing enzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.gov In the context of siderophore biosynthesis in fungi like Aspergillus fumigatus, the cytosolic conversion of L-arginine to ornithine by arginase (AgaA) is upregulated during iron starvation, highlighting its importance in providing the precursor for siderophore production. rsc.orgrsc.org This cytosolic pathway can fuel siderophore biosynthesis, especially when arginine is abundant. mdpi.com

Mitochondrial versus Cytosolic L-Ornithine Production and Contribution to Siderophore Biosynthesis

L-ornithine can be produced in two main cellular compartments: the mitochondria and the cytosol. plos.orgfrontiersin.org In Aspergillus fumigatus, mitochondrial L-ornithine is synthesized from glutamate through a series of enzymatic steps. plos.orgnih.gov This mitochondrially produced ornithine is then exported to the cytosol by a transporter protein, AmcA. rsc.orgrsc.orgplos.org

Studies have shown that siderophore biosynthesis is primarily fueled by mitochondrial ornithine production, particularly under conditions of limited arginine availability. mdpi.complos.orgnih.gov Deficiency in the enzymes required for mitochondrial ornithine synthesis leads to a significant decrease in siderophore production. mdpi.comnih.gov Conversely, when arginine is readily available, cytosolic ornithine production via arginase activity becomes a major contributor to the ornithine pool for siderophore synthesis. mdpi.com The biosynthesis of L-ornithine in the mitochondrial matrix and its subsequent export to the cytosol are transcriptionally upregulated under iron-depleted conditions, underscoring the importance of this pathway for siderophore production. rsc.orgrsc.org

Metabolic Links to Other Amino Acid and Isoprenoid Pathways

The biosynthesis of L-ornithine and, consequently, this compound, is interconnected with other key metabolic pathways. L-ornithine itself is a precursor for the synthesis of other amino acids, such as proline, and for polyamines, which are essential for cell growth and division. nih.govplos.org

A notable link exists between siderophore biosynthesis and the isoprenoid pathway. In the production of certain siderophores like fusarinine (B1175079) C (FsC) and triacetylfusarinine C (TAFC) in Aspergillus fumigatus, a moiety derived from mevalonate (B85504), a key intermediate in the isoprenoid pathway, is attached to N5-hydroxy-L-ornithine. rsc.orguniprot.org The enzymes SidI and SidH are responsible for converting mevalonate into anhydromevalonyl-CoA, which is then transferred to N5-hydroxy-L-ornithine by the transacylase SidF. rsc.orguniprot.org This direct link highlights the metabolic coordination between these two essential pathways.

Hydroxylation of L-Ornithine to N5-Hydroxy-L-Ornithine

The conversion of L-ornithine to N5-hydroxy-L-ornithine is a pivotal and often the first committed step in the biosynthesis of many hydroxamate-containing siderophores. asm.orgnih.gov This reaction is catalyzed by a specific class of enzymes.

Flavin-Dependent Monooxygenases Catalyzing L-Ornithine N5-Hydroxylation (e.g., SidA, EtcB, AbmB, CchB, PvdA)

The hydroxylation of the N5-amino group of L-ornithine is carried out by flavin-dependent monooxygenases (FMOs). asm.orgnih.govresearchgate.net These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and a reducing equivalent, typically NADPH, to incorporate one atom of molecular oxygen into the substrate. asm.orgwikipedia.orgrsc.org

Several L-ornithine N5-hydroxylases have been identified and characterized in various microorganisms. These include:

SidA from Aspergillus fumigatus, which is essential for the biosynthesis of all its siderophores and is crucial for the virulence of this pathogenic fungus. uniprot.orgasm.orgnih.govnih.gov

PvdA from Pseudomonas aeruginosa, involved in the biosynthesis of the siderophore pyoverdine. asm.orgnih.govnih.govnih.gov

CchB from Streptomyces coelicolor, which catalyzes the hydroxylation of L-ornithine in the biosynthesis of the siderophore coelichelin. rsc.org

Other homologous enzymes such as EtcB , AbmB , and VbsO have also been identified in different bacterial species, highlighting the widespread nature of this enzymatic reaction in siderophore biosynthesis. acs.org

These enzymes belong to the N-hydroxylating monooxygenase (NMO) family and typically share sequence homology and a conserved three-domain structure for binding the substrate (L-ornithine), the FAD cofactor, and the NADPH co-substrate. wikipedia.org

Biochemical Characterization and Substrate Specificity of L-Ornithine N5-Hydroxylases

The biochemical properties of L-ornithine N5-hydroxylases have been extensively studied. These enzymes exhibit a high degree of specificity for their substrate, L-ornithine. For instance, SidA from A. fumigatus is highly specific for L-ornithine and shows a preference for NADPH over NADH as the electron donor. uniprot.org Similarly, PvdA from P. aeruginosa is specific for the L-isomer of ornithine and cannot utilize D-ornithine. asm.org

The kinetic parameters of these enzymes have also been determined. For example, PvdA exhibits Michaelis-Menten kinetics with an apparent Km for L-ornithine of 0.58 mM. asm.orgnih.gov The catalytic efficiency of these enzymes can vary, with VbsO from Rhizobium leguminosarum showing a significantly higher catalytic efficiency compared to PvdA and CchB. acs.org

Interestingly, some of these enzymes can be allosterically regulated. For example, the activity of SidA is activated by L-arginine, suggesting a feedback mechanism that links ornithine supply to siderophore biosynthesis. rsc.org While these enzymes are highly specific for L-ornithine, some can interact with other molecules. For instance, L-lysine can act as a non-substrate effector for PvdA, stimulating NADPH oxidation without being hydroxylated itself. asm.orgnih.gov

Table 1: Properties of Selected L-Ornithine N5-Hydroxylases

EnzymeOrganismSiderophore PathwaySubstrateCofactorsKinetic Parameters (Km for L-Ornithine)
SidAAspergillus fumigatusFusarinine C, FerricrocinL-OrnithineFAD, NADPHNot explicitly stated
PvdAPseudomonas aeruginosaPyoverdineL-OrnithineFAD, NADPH0.58 mM asm.orgnih.gov
CchBStreptomyces coelicolorCoelichelinL-OrnithineFAD, NADPH3.6 mM acs.org
VbsORhizobium leguminosarumVicibactinL-OrnithineFAD, NADPH0.305 mM acs.org

List of Chemical Compounds

this compound

L-Ornithine

L-Arginine

Glutamate

Urea

N5-Hydroxy-L-ornithine

Mevalonate

Anhydromevalonyl-CoA

Fusarinine C (FsC)

Triacetylfusarinine C (TAFC)

Pyoverdine

Coelichelin

Vicibactin

L-Lysine

Proline

Polyamines

FAD (Flavin adenine dinucleotide)

NADPH (Nicotinamide adenine dinucleotide phosphate (B84403), reduced)

NADH (Nicotinamide adenine dinucleotide, reduced)

Enzymatic Reaction Mechanisms and Cofactor Dependencies (e.g., NADPH, FAD)

The initial and committing step in the biosynthesis of this compound is the N⁵-hydroxylation of L-ornithine. This reaction is catalyzed by a class of enzymes known as L-ornithine N⁵-monooxygenases, which are flavin-dependent enzymes. A well-characterized example is SidA from Aspergillus fumigatus. wikipedia.orgmdpi.commdpi.com These enzymes adopt a Rossmann fold tertiary structure, which facilitates the binding of essential cofactors, namely Flavin Adenine Dinucleotide (FAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADPH). wikipedia.org

The catalytic mechanism proceeds through a multistep oxidative process. wikipedia.org The reaction is initiated by the binding of NADPH, followed by the transfer of a hydride ion to the enzyme-bound FAD, reducing it. mdpi.com This reduced flavin then reacts with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. wikipedia.orgmdpi.com This intermediate is crucial as it is responsible for the hydroxylation of the N⁵-amino group of L-ornithine. nih.gov The stabilization of this C4a-hydroperoxyflavin is critical to prevent its unproductive breakdown into hydrogen peroxide, a process known as uncoupling. nih.gov Following the hydroxylation event, the resulting N⁵-hydroxy-L-ornithine and NADP⁺ are released, and the oxidized FAD is ready for another catalytic cycle. nih.gov

Enzymes like SidA and PvdA exhibit high specificity for L-ornithine, and attempts to use substrate analogs such as D-ornithine, L-arginine, or L-lysine often lead to uncoupling. nih.gov While many ornithine monooxygenases show a preference for NADPH, some, like MbsG from Mycobacterium smegmatis, exhibit a slight preference for NADH. mdpi.com

Acetylation of N⁵-Hydroxy-L-Ornithine to this compound

Following the initial hydroxylation, the subsequent step is the acetylation of the newly formed N⁵-hydroxy-L-ornithine to yield this compound. This transformation is carried out by a group of enzymes known as N-acyltransferases or transacetylases.

Function of N-Acyltransferases and Transacetylases (e.g., SidL, SidF, AbmA, Mcd)

Several enzymes have been identified and characterized for their role in the acetylation of N⁵-hydroxy-L-ornithine. In the fungal pathogen Aspergillus fumigatus, two key enzymes, SidL and SidF, are involved. biorxiv.orgnih.gov SidL is a constitutively expressed cytoplasmic enzyme, while SidF is transcriptionally induced by iron limitation and localizes to peroxisomes. biorxiv.orgnih.gov Both enzymes belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. biorxiv.orgresearchgate.net Similarly, in Streptomyces sp. ATCC 700974, the N-acyltransferase AbmA is responsible for this acetylation step in the biosynthesis of the siderophore albomycin (B224201). nih.govsemanticscholar.org Another example is the bifunctional enzyme Mcd from Saccharopolyspora erythraea, which possesses both malonyl-CoA decarboxylase and acetyltransferase activity, and can acetylate N⁵-hydroxy-L-ornithine. nih.govacs.org

These enzymes are crucial for the biosynthesis of various siderophores. For instance, SidL is essential for the production of ferricrocin (FC) and hydroxyferricrocin (HFC) under iron-replete conditions in A. fumigatus. nih.gov The disruption of these acetyltransferases can lead to impaired siderophore production and reduced virulence in pathogenic microorganisms. uniprot.org

Acyl Donor Specificity and Utilization (e.g., Acetyl-CoA, Malonyl-CoA)

The primary acyl donor for the acetylation of N⁵-hydroxy-L-ornithine is acetyl-Coenzyme A (acetyl-CoA). nih.govresearchgate.netnih.gov Enzymes like SidL and AbmA utilize acetyl-CoA to transfer the acetyl group to the N⁵-hydroxyamino group of ornithine. nih.govnih.gov

Interestingly, some of these enzymes can utilize alternative acyl donors. The bifunctional enzyme Mcd can use malonyl-CoA as an acetyl donor, which first undergoes decarboxylation to form acetyl-CoA before the acetyl transfer occurs. nih.govacs.org However, using acetyl-CoA directly bypasses this rate-limiting decarboxylation step, leading to increased substrate turnover. nih.govacs.org Recent studies have also revealed that SidF from A. fumigatus, previously thought to exclusively use anhydromevalonyl-CoA, can also utilize acetyl-CoA as a substrate. biorxiv.orgnih.gov This highlights a degree of flexibility in acyl donor utilization among these enzymes.

EnzymeOrganismPrimary Acyl DonorOther Acyl DonorsReference
SidLAspergillus fumigatusAcetyl-CoA- nih.gov
SidFAspergillus fumigatusAnhydromevalonyl-CoA, Acetyl-CoA- biorxiv.orgnih.gov
AbmAStreptomyces sp. ATCC 700974Acetyl-CoA- nih.gov
McdSaccharopolyspora erythraeaMalonyl-CoAAcetyl-CoA nih.govacs.org

Elucidation of Dual Substrate Specificity and Functional Redundancy in Transacetylases

Research has uncovered fascinating instances of dual substrate specificity and functional redundancy among these transacetylases. A prime example is SidF from A. fumigatus. Initially characterized for its role in transferring an anhydromevalonyl group for fusarinine-type siderophore biosynthesis, SidF has been shown to also utilize acetyl-CoA to produce this compound, a precursor for ferrichrome-type siderophores. biorxiv.orgnih.gov This makes SidF a bifunctional enzyme. biorxiv.org

This discovery also points to functional redundancy. In A. fumigatus, while SidL is the primary enzyme for ferricrocin biosynthesis under normal conditions, SidF can complement its function, particularly during iron starvation when SidF expression is induced. biorxiv.orgresearchgate.net In fact, the simultaneous inactivation of both SidF and SidL leads to a complete block in the biosynthesis of both fusarinine- and ferrichrome-type siderophores, a phenotype similar to the inactivation of the initial hydroxylase, SidA. biorxiv.org This indicates that SidF is the previously unidentified enzyme that complements SidL activity. nih.gov Functional redundancy for the acetyltransferase has also been suggested in the albomycin gene cluster of Streptomyces sp. ATCC 700974, where genes outside the primary cluster may provide a similar function. nih.gov

In Vitro Reconstitution of this compound Biosynthesis from L-Ornithine

The complete biosynthetic pathway of this compound from its initial precursor, L-ornithine, has been successfully reconstituted in vitro. These experiments typically involve the use of purified recombinant enzymes.

In one such study, the biosynthesis of δ-N-acetyl-δ-N-hydroxy-L-ornithine was achieved by the tandem action of two enzymes: an FAD-dependent monooxygenase (EtcB) and a bifunctional malonyl-CoA decarboxylase/acetyltransferase (Mcd). nih.govacs.org The first step, catalyzed by EtcB, hydroxylated L-ornithine to N⁵-hydroxy-L-ornithine. nih.govacs.org Subsequently, Mcd catalyzed the acetylation of this intermediate to produce the final product. nih.govacs.org

Biological Roles and Metabolic Significance of N Acetyl N Hydroxy L Ornithine Derivatives

Central Role in Microbial Iron Acquisition and Homeostasis

N-Acetyl-N-hydroxy-L-ornithine is a key building block for a class of siderophores known as hydroxamates. These molecules play a central role in the ability of many microbes to acquire iron, an essential nutrient, from their environment.

Microorganisms, including a wide array of bacteria and fungi, have evolved sophisticated systems to scavenge scarce iron from their surroundings. asm.orgfrontiersin.orgfrontiersin.org A primary strategy involves the synthesis and secretion of siderophores, which are small, high-affinity iron-chelating compounds. asm.orgfrontiersin.orgoup.com this compound is a derivative of the amino acid ornithine and serves as a precursor for the biosynthesis of hydroxamate-type siderophores. nih.govacs.orgacs.org

The process of iron acquisition via siderophores is a well-orchestrated shuttle mechanism. asm.org Microbes release these iron-free siderophores into the environment where they bind to ferric iron (Fe³⁺) with exceptionally high affinity. oup.comnih.gov The resulting iron-siderophore complexes are then recognized and actively transported into the cell by specific outer membrane receptors. asm.orgoup.com In Gram-negative bacteria, this transport across the outer membrane is an energy-dependent process driven by the TonB-ExbB-ExbD complex. oup.com Once in the periplasm, the iron-siderophore complex is shuttled to the inner membrane and transported into the cytoplasm, often by ATP-binding cassette (ABC) transporters. oup.com

Many microorganisms can also utilize siderophores produced by other species, a phenomenon known as xenosiderophore uptake. asm.orgrsc.org This ability provides a competitive advantage in environments where multiple microbial species are competing for limited iron resources. nih.gov The regulation of siderophore biosynthesis and uptake is tightly controlled, often by the ferric uptake regulator (Fur) protein in bacteria, ensuring that the cell maintains iron homeostasis and avoids iron toxicity. asm.orgfrontiersin.org

The ability to produce and utilize siderophores derived from this compound is critical for the growth and survival of many microorganisms, particularly in iron-poor environments. asm.orgmdpi.com Iron is an essential cofactor for numerous vital cellular processes, including DNA synthesis, cellular respiration, and various enzymatic reactions. mdpi.com However, the bioavailability of iron in many environments, including within a host organism, is extremely low. frontiersin.orgbiorxiv.org

Siderophores overcome this limitation by effectively solubilizing and sequestering ferric iron. oup.com In the absence of a functional siderophore system, many microbes exhibit significantly impaired growth or are unable to survive under iron-limiting conditions. asm.org For instance, a mutant strain of Aspergillus fumigatus unable to synthesize siderophores due to the deletion of the sidA gene (which encodes L-ornithine N⁵-oxygenase, the first step in siderophore biosynthesis) was unable to grow in low-iron media. asm.org This growth defect could be rescued by the addition of exogenous siderophores. asm.org

The production of siderophores is a cooperative behavior, as the secreted molecules can benefit not only the producer but also other nearby bacteria capable of utilizing them. oup.com This cooperative iron acquisition is essential for establishing infections and promoting population growth in iron-restricted host tissues. oup.com

Beyond their role in extracellular iron acquisition, certain siderophores derived from this compound, specifically those of the ferrichrome family, also function in intracellular iron storage and distribution. himjournals.comfrontiersin.orgportlandpress.com This is particularly important for many fungal species that lack ferritin, the primary iron storage protein in animals and some bacteria. frontiersin.orgnih.govpnas.org

Aspergillus fumigatus provides a well-studied example of this dual functionality. himjournals.comfrontiersin.org This fungus produces ferricrocin for iron storage and distribution within its hyphae. himjournals.comfrontiersin.orgportlandpress.com A hydroxylated derivative, hydroxyferricrocin, is specifically used for iron storage in the conidia (asexual spores). himjournals.comfrontiersin.orgplos.org This stored iron is crucial for various developmental processes, including germination and asexual sporulation. nih.govplos.orgresearchgate.net

The intracellular siderophore ferricrocin has been shown to be involved in mediating iron transport within the hyphae, particularly to support conidiation. researchgate.netresearchgate.net The iron chelated by hydroxyferricrocin constitutes the main iron reserve in the conidia. researchgate.net Studies in Aspergillus nidulans have revealed that the lack of intracellular siderophores leads to reduced resistance to oxidative stress and impaired germination. nih.govresearchgate.net In Saccharomyces cerevisiae, which does not produce its own siderophores but can take them up from the environment, ferrichrome has been shown to accumulate in the cytosol and serve as an intracellular iron storage compound. pnas.org

Involvement in Microbial Virulence and Pathogenesis Mechanisms

The ability to acquire iron is a critical determinant of microbial virulence. nih.gov Siderophores, as key players in iron acquisition, are therefore considered important virulence factors for a wide range of pathogenic microorganisms.

In the opportunistic human fungal pathogen Aspergillus fumigatus, siderophore biosynthesis is essential for virulence. rsc.orghimjournals.complos.org The fungus produces both extracellular siderophores (fusarinine C and triacetylfusarinine C) for iron uptake from the host and intracellular siderophores (ferricrocin and hydroxyferricrocin) for iron storage and distribution. rsc.orghimjournals.comjmb.or.kr The initial and committed step in the biosynthesis of all these hydroxamate siderophores is the hydroxylation of L-ornithine, a reaction catalyzed by the enzyme L-ornithine N⁵-oxygenase, encoded by the sidA gene. asm.orguniprot.org

Deletion of the sidA gene in A. fumigatus results in a strain that cannot produce any siderophores and is completely avirulent in a mouse model of invasive aspergillosis. rsc.orgasm.org This highlights the critical role of siderophore-mediated iron acquisition in the ability of the fungus to cause disease. asm.org Mutants deficient in only extracellular or intracellular siderophore biosynthesis show attenuated virulence, indicating that both types of siderophores contribute to the pathogenic potential of A. fumigatus. rsc.orgplos.org

In contrast, for the maize pathogen Ustilago maydis, while it produces the hydroxamate siderophores ferrichrome and ferrichrome A, the siderophore biosynthetic pathway does not appear to be essential for its phytopathogenicity. nih.govpnas.organnualreviews.org A mutant of U. maydis with a null allele of the sid1 gene, which is responsible for the initial step in siderophore biosynthesis, showed virulence similar to the wild-type strain in a maize infection model. nih.gov However, other iron uptake systems are crucial for the virulence of this pathogen. annualreviews.org

Siderophores are well-established virulence factors for many bacterial pathogens. biorxiv.orgoup.comnih.govnih.gov The opportunistic pathogen Pseudomonas aeruginosa produces two major siderophores, pyoverdine and pyochelin. nih.govasm.org Pyoverdine, a hydroxamate-containing siderophore, is a particularly important virulence factor. oup.comasm.orgresearchgate.net Mutants unable to produce pyoverdine show significantly reduced virulence in various animal models of infection. nih.govasm.org

Pyoverdine not only functions in iron acquisition but also acts as a signaling molecule, regulating the expression of other virulence factors, such as exotoxin A and an endoprotease. nih.govresearchgate.net The production of pyoverdine is a cooperative trait that benefits the entire bacterial population during an infection. oup.com

The soil bacterium Saccharopolyspora erythraea, known for producing the antibiotic erythromycin, also produces a hydroxamate-type siderophore called erythrobactin. nih.govcns.frresearchgate.net The production of this siderophore is regulated by iron availability and the growth phase of the bacterium. cns.frresearchgate.net While the direct role of erythrobactin in the virulence of S. erythraea is less studied, the production of siderophores by soil-dwelling actinomycetes is a common strategy for iron acquisition in their natural environment. cns.fr

Structural Components of Diverse Siderophore Architectures

This compound is a crucial building block for a wide variety of hydroxamate-type siderophores, which are iron-chelating molecules produced by many microorganisms to acquire iron from their environment. researchgate.net This section details its incorporation into several major families of siderophores.

Cyclic Peptide Formation: Ferrichromes (e.g., Ferricrocin, Albomycin) and Rhodotorulic Acid

Ferrichromes are cyclic hexapeptides that typically contain three residues of an N-acylated-N-hydroxylated ornithine derivative. rsc.orgnih.gov A prime example is ferricrocin, which has the structure Gly-Ser-Gly-(N⁵-acetyl-N⁵-hydroxy-L-ornithine)₃. rsc.orguniprot.orgnih.gov Its biosynthesis involves the non-ribosomal peptide synthetase (NRPS) SidC, which links together three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine with two glycines and one serine. rsc.orgnih.gov Similarly, albomycin (B224201), a "Trojan horse" antibiotic, consists of a ferrichrome-type siderophore linked to a peptidyl nucleoside antibiotic. nih.govmdpi.com The siderophore part of albomycin is composed of three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues. mdpi.comresearchgate.net

Rhodotorulic acid, produced by basidiomycetous yeasts like Rhodotorula species, is a diketopiperazine formed from the head-to-head condensation of two molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine. nih.govmdpi.comnih.gov This compound can be considered the core structure of the coprogen (B1513091) family of siderophores. mdpi.com The in vivo and in vitro incorporation of δ-N-acetyl-δ-N-hydroxy-l-ornithine into rhodotorulic acid has been demonstrated, suggesting it is a direct precursor. researchgate.net

Table 1: Examples of Siderophores Containing this compound
SiderophoreOrganism(s)Structural ClassKey Features
FerricrocinAspergillus fumigatus, Aspergillus quadricinctusCyclic Hexapeptide (Ferrichrome)Contains three units of N⁵-acetyl-N⁵-hydroxy-L-ornithine. rsc.orguniprot.orgnih.govnih.gov
AlbomycinStreptomyces sp. ATCC 700974Sideromycin (Ferrichrome-type)Composed of a ferrichrome-like moiety with three N⁵-acetyl-N⁵-hydroxy-L-ornithine residues. nih.govmdpi.com
Rhodotorulic AcidRhodotorula spp.DiketopiperazineFormed from two molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine. nih.govmdpi.comnih.gov

Biosynthesis of Linear and Cyclic Fusarinines (e.g., Fusarinine (B1175079) C, Triacetylfusarinine C)

Fusarinines are another class of siderophores built from derivatives of N-hydroxyornithine. researchgate.net Fusarinine C (FsC) is a cyclic trimer of N⁵-cis-anhydromevalonyl-N⁵-hydroxy-L-ornithine units linked by ester bonds. nih.govmdpi.com Triacetylfusarinine C (TAFC) is derived from FsC through N²-acetylation. uniprot.orgmdpi.com While the direct precursor for the ornithine moiety in fusarinines is N⁵-hydroxy-L-ornithine, the subsequent acylation step can vary. mdpi.com For instance, in the biosynthesis of TAFC, N⁵-hydroxyornithine is acylated with an anhydromevalonyl group, not an acetyl group. mdpi.com However, the fundamental pathway of ornithine hydroxylation is a shared initial step in the biosynthesis of both fusarinines and ferrichromes. mdpi.com

Formation of Coprogen Family Siderophores

The coprogen family of siderophores is characterized by a core structure of rhodotorulic acid, which is a diketopiperazine of two N⁵-acetyl-N⁵-hydroxy-L-ornithine molecules. mdpi.comnih.gov Other members of this family, like coprogen itself, have an additional N⁵-acetyl-N⁵-hydroxy-ornithine molecule attached to the diketopiperazine ring through an ester bond. mdpi.com The biosynthesis of these siderophores highlights the modularity of this compound in creating diverse iron-chelating structures.

Incorporation into Erythrochelin and Other Hydroxamate Siderophores

Erythrochelin, a tetrapeptide siderophore from Saccharopolyspora erythraea, incorporates δ-N-acetyl-δ-N-hydroxy-L-ornithine at two positions in its structure. nih.govacs.orgsigmaaldrich.com The proposed structure is D-α-N-acetyl-δ-N-acetyl-δ-N-hydroxyornithine-D-serine-cyclo(L-δ-N-hydroxyornithine-L-δ-N-acetyl-δ-N-hydroxyornithine). nih.gov The biosynthesis of erythrochelin involves the enzymatic conversion of L-ornithine to δ-N-acetyl-δ-N-hydroxy-L-ornithine in a two-step process catalyzed by an FAD-dependent monooxygenase and a bifunctional malonyl-CoA decarboxylase/acetyltransferase. nih.govacs.org

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly of Siderophore Peptides

The assembly of many siderophores, including ferrichromes and fusarinines, is carried out by large, multi-domain enzymes called non-ribosomal peptide synthetases (NRPSs). researchgate.netmdpi.com These enzymatic assembly lines activate and link the precursor amino acids, including this compound, in a specific sequence. researchgate.net

For example, in the biosynthesis of the ferrichrome siderophore in Streptomyces sp. ATCC 700974, the NRPS AbmQ assembles three molecules of N⁵-acetyl-N⁵-hydroxyornithine. nih.govnih.gov Similarly, in Aspergillus fumigatus, the NRPS SidC is responsible for assembling ferricrocin from its constituent amino acids, including three units of N⁵-acetyl-N⁵-hydroxy-L-ornithine. rsc.orgnih.gov The biosynthesis of erythrochelin in Saccharopolyspora erythraea is also mediated by an NRPS, with an interesting instance of "crosstalk" where a required acetyltransferase is encoded in a separate, distant NRPS gene cluster. nih.gov

Table 2: NRPS Enzymes in Siderophore Biosynthesis Involving this compound
NRPS EnzymeOrganismSiderophore ProducedFunction
SidCAspergillus fumigatusFerricrocinLinks three N⁵-acetyl-N⁵-hydroxy-L-ornithine, two glycine (B1666218), and one serine residues. rsc.orgnih.gov
AbmQStreptomyces sp. ATCC 700974Ferrichrome (in Albomycin)Assembles three molecules of N⁵-acetyl-N⁵-hydroxyornithine. nih.govnih.gov
ErcDSaccharopolyspora erythraeaErythrochelinAssembles the tetrapeptide backbone of erythrochelin. nih.gov

Biochemical Interactions within Nitrogen Metabolism

This compound is intrinsically linked to nitrogen metabolism through its precursor, L-ornithine. L-ornithine is a key intermediate in the urea (B33335) cycle, the primary pathway for the disposal of excess nitrogen in many organisms. ontosight.ai In bacteria, L-ornithine is also a precursor for arginine biosynthesis. The enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) hydrolyzes Nα-acetyl-L-ornithine to L-ornithine and acetate, a crucial step in the linear arginine biosynthetic pathway in bacteria like Escherichia coli. oup.comfrontiersin.org While this specific reaction involves Nα-acetyl-L-ornithine, the broader context highlights the central role of ornithine and its acetylated derivatives in managing cellular nitrogen.

The biosynthesis of siderophores, which heavily relies on ornithine, can be influenced by the availability of this amino acid. In Aspergillus fumigatus, the production of ornithine for siderophore biosynthesis is mainly fueled by mitochondrial pathways from glutamate (B1630785). plos.org This indicates a metabolic prioritization and a clear link between nitrogen assimilation (glutamate synthesis) and iron acquisition (siderophore production).

Interaction with Arginase and Related Enzymes in Metabolic Pathways

This compound and its derivatives are situated at a crucial intersection of amino acid metabolism, with potential interactions with arginase and related enzymes that regulate the availability of L-arginine and L-ornithine. Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govmdpi.com This reaction is not only the final step of the urea cycle for ammonia (B1221849) detoxification but also a critical control point for the synthesis of proline and polyamines from L-ornithine. oatext.com Furthermore, by competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, arginase activity directly influences the production of nitric oxide (NO), a vital signaling molecule. frontiersin.orgoup.com

The metabolic pathways involving N-acetylated ornithine derivatives are particularly well-characterized in bacteria. In these organisms, enzymes such as N-acetylornithine deacetylase (encoded by argE) are responsible for the hydrolysis of N-acetyl-L-ornithine to produce L-ornithine, which is a key step in the linear arginine biosynthetic pathway. oup.com This indicates that enzymes within the broader arginine metabolic network are capable of recognizing and processing N-acetylated ornithine compounds.

Moreover, in certain bacterial species, δ-N-hydroxy-L-ornithine serves as a precursor in the biosynthesis of hydroxamate-type siderophores, which are iron-chelating molecules. This precursor is subsequently converted to δ-N-acetyl-δ-N-hydroxy-L-ornithine. oup.com This pathway underscores the existence of enzymes that can specifically interact with and modify N-hydroxy-ornithine derivatives. While these pathways are primarily described in bacteria, they highlight the potential for this compound to interact with enzymes that have structurally similar substrate-binding sites in other organisms.

The interplay between arginase and NOS is a critical aspect of cellular signaling and pathophysiology. nih.gov Increased arginase activity can deplete the L-arginine pool, thereby limiting NO production by NOS and potentially leading to endothelial dysfunction. frontiersin.orgnih.gov The potential for this compound to modulate arginase activity could therefore have significant implications for these pathways.

Studies on this compound as an Arginase Inhibitor in Biochemical Systems

While direct and comprehensive studies detailing the inhibitory activity of this compound against arginase are not extensively documented in the public domain, its structural features suggest a strong potential for it to act as an arginase inhibitor. This hypothesis is based on the well-established mechanism of inhibition for a class of arginase inhibitors that possess an N-hydroxy group.

Prominent examples of such inhibitors include Nω-hydroxy-L-arginine (NOHA) and Nω-hydroxy-nor-L-arginine (nor-NOHA). frontiersin.orgnih.gov X-ray crystallography studies have revealed that these molecules inhibit arginase by using their N-hydroxy group to interact with the binuclear manganese cluster at the enzyme's active site. frontiersin.org Specifically, the N-hydroxy group displaces the metal-bridging hydroxide (B78521) ion, which is crucial for the hydrolysis of L-arginine. oatext.comfrontiersin.org Given that this compound also contains an N-hydroxy moiety, it is plausible that it could inhibit arginase through a similar mechanism of action.

The structural characteristics of known arginase inhibitors provide a framework for understanding the potential of this compound. The table below compares the features of this compound with those of established arginase inhibitors.

FeatureThis compoundNω-hydroxy-L-arginine (NOHA)nor-NOHA
Key Functional Group N-hydroxyN-hydroxy-guanidiniumN-hydroxy-guanidinium
Proposed Mechanism Interaction with the Mn(II) cluster in the active siteDisplaces metal-bridging hydroxide ion in the active site. frontiersin.orgDisplaces metal-bridging hydroxide ion in the active site. frontiersin.org
Backbone L-ornithineL-arginineL-norarginine

It is important to note that while the presence of the N-hydroxy group is a strong indicator of potential inhibitory activity, the N-acetyl group in this compound would also influence its binding affinity and specificity for the arginase active site. The α-amino and α-carboxylate groups are key determinants for the recognition and binding of substrates and inhibitors to arginase. researchgate.netacs.org The acetylation at one of the nitrogen atoms in the side chain of this compound differentiates it from inhibitors like NOHA and nor-NOHA, and its precise effect on inhibitory potency would need to be determined through empirical biochemical assays.

In related enzymatic systems, derivatives of Nα-acetyl-l-ornithine have demonstrated inhibitory activity against Nα-acetyl-l-ornithine deacetylase (ArgE), with an IC50 value of 58.7 µM reported for Nα-acetyl-l-ornithine itself. This finding, although pertaining to a different enzyme, further supports the principle that N-acetylated ornithine derivatives can effectively interact with the active sites of enzymes involved in arginine and ornithine metabolism.

Future biochemical studies are necessary to fully characterize the interaction between this compound and arginase, to determine its inhibitory constants (K_i and IC50 values), and to elucidate the precise molecular interactions within the enzyme's active site.

Genetic Regulation and Molecular Mechanisms in N Acetyl N Hydroxy L Ornithine Metabolism

Identification and Characterization of Biosynthetic Gene Clusters (e.g., sid, abm, cch gene clusters)

The genes responsible for the biosynthesis of N-acetyl-N-hydroxy-L-ornithine are often organized into biosynthetic gene clusters (BGCs). This clustering facilitates the co-regulation of all the genes required for a specific metabolic pathway. In the context of siderophore biosynthesis, several key gene clusters have been identified.

In the fungus Aspergillus fumigatus, the sid gene cluster plays a central role. For instance, the sidF gene, located on chromosome 3, is part of a cluster with other siderophore biosynthesis genes. biorxiv.org This is distinct from the sidL gene, which is located on chromosome 1 and is not part of the same cluster. biorxiv.org The sid cluster also includes genes like sidA and sidC, which are involved in the initial hydroxylation of L-ornithine and the subsequent assembly of ferricrocin, respectively. nih.govrsc.org

In bacteria, analogous gene clusters are responsible for the production of ornithine-derived siderophores. For example, the cch gene cluster in Streptomyces coelicolor is responsible for the synthesis of the siderophore coelichelin, which is derived from ornithine precursors. mdpi.com Similarly, the biosynthesis of desferrioxamines in Streptomyces species involves the desABCD gene cluster. mdpi.com The abm gene cluster is another example of a BGC involved in the production of siderophores.

The organization of these genes into clusters allows for their coordinated expression, ensuring that all necessary enzymes are produced in the correct stoichiometry for the efficient synthesis of this compound and the final siderophore products.

Transcriptional Regulation of this compound Biosynthesis Genes in Response to Environmental Cues (e.g., iron starvation)

The expression of genes involved in this compound biosynthesis is tightly regulated by environmental signals, most notably iron availability. Iron starvation is a potent inducer of these biosynthetic pathways. researchgate.netnih.gov

In Aspergillus fumigatus, two key transcription factors, SreA and HapX, play a central role in this regulation. researchgate.netnih.gov Under iron-replete conditions, SreA represses the expression of siderophore biosynthetic genes, including those involved in the production of this compound, to prevent the toxic effects of iron overload. researchgate.netnih.gov Conversely, during iron starvation, HapX is activated and upregulates the expression of these genes to enhance iron acquisition. researchgate.netnih.gov This dual-regulation system allows the fungus to precisely control siderophore production in response to changing iron levels.

The transcriptional upregulation of genes like sidA and sidF during iron starvation has been demonstrated through Northern blot analysis. nih.govnih.gov Interestingly, the regulation of sidL appears to be largely independent of iron availability and SreA. biorxiv.orgnih.gov This suggests the existence of multiple regulatory mechanisms governing the biosynthesis of different siderophores within the same organism.

The HapX-mediated response to iron starvation is crucial for the virulence of A. fumigatus, highlighting the importance of this compound metabolism in host-pathogen interactions. nih.gov

Functional Genomics and Gene Knockout Studies to Elucidate Pathway Importance

Functional genomics approaches, particularly gene knockout studies, have been instrumental in elucidating the importance of the this compound metabolic pathway. By deleting specific genes in the biosynthetic pathway, researchers can observe the resulting phenotype and infer the function of the corresponding enzyme.

In Aspergillus fumigatus, knockout of the sidA gene, which encodes the L-ornithine-N5-monooxygenase that catalyzes the first committed step in the pathway, results in an inability to synthesize siderophores and attenuated virulence. nih.gov Similarly, deletion of the pvdA gene in Pseudomonas aeruginosa, the homolog of sidA, leads to a pyoverdine-negative phenotype. nih.gov This can be rescued by supplementing the growth medium with N5-hydroxyornithine, confirming the role of PvdA in the early stages of siderophore biosynthesis. nih.gov

Studies on sidL knockout mutants in A. fumigatus have revealed the presence of an additional, as-yet-unidentified transacetylase that can compensate for the loss of SidL function during iron deficiency. nih.govresearchgate.net This highlights the metabolic flexibility and redundancy within the siderophore biosynthetic network.

These gene knockout studies, combined with transcriptomic and proteomic analyses, provide a comprehensive understanding of the genetic and molecular basis of this compound metabolism and its critical role in microbial physiology and pathogenesis.

Structural Biology and Mechanistic Insights of Key Enzymes

Understanding the three-dimensional structure and catalytic mechanisms of the enzymes involved in this compound biosynthesis is crucial for designing specific inhibitors that could serve as novel antimicrobial agents.

X-ray crystallography has provided high-resolution structures of several key enzymes in the pathway. nih.gov The crystal structure of SidF from Aspergillus fumigatus reveals a two-domain architecture with a tetrameric assembly. nih.govresearchgate.net The C-terminal domain contains the GCN5-related N-acetyltransferase (GNAT) motif, which is essential for its enzymatic activity, while the N-terminal domain is important for protein solubility and oligomerization. nih.govresearchgate.net

While a crystal structure for the full-length SidL is not yet available, AlphaFold modeling suggests a structural similarity to SidF. nih.govresearchgate.net The crystal structure of the N-terminal domain of SidF has been solved, providing further insights into its oligomeric state. nih.gov

Adenylation domains of nonribosomal peptide synthetases (NRPSs), which are involved in incorporating this compound into siderophores, are generally challenging to study by X-ray crystallography due to their size. nih.gov However, the structure of the third adenylation domain of SidN from the endophytic fungus Neotyphodium lolii has been determined, providing a model for understanding substrate recognition in fungal NRPSs. researchgate.net

In the absence of experimental structures, computational methods like homology modeling and molecular docking are valuable tools for predicting enzyme structures and understanding enzyme-substrate interactions. tjpr.org

Homology modeling has been used to build a model of SidL based on the structure of SidF, taking advantage of their sequence similarity. nih.govresearchgate.net This model can be used to predict the active site architecture of SidL and guide further experimental studies.

Molecular docking studies have been employed to investigate the binding of various substrates and inhibitors to the active sites of enzymes in the pathway. For example, docking of N-acyl-N-hydroxy-L-ornithine derivatives into the active site of an adenylation domain has provided insights into substrate specificity. researchgate.net Similarly, docking studies with the L-ornithine N5-monooxygenase PvdA from Pseudomonas aeruginosa have been used to screen for potential inhibitors. mdpi.com These computational approaches can help to rationalize experimental findings and guide the design of new enzyme inhibitors.

The active sites of the enzymes involved in this compound biosynthesis have been characterized through a combination of structural studies, site-directed mutagenesis, and kinetic analyses.

The active site of the N-acyltransferase SidF is located in the C-terminal GNAT domain and is responsible for binding both acetyl-CoA and N5-hydroxy-L-ornithine. nih.govunibz.it Enzymatic assays have shown that SidF can utilize acetyl-CoA as a donor and selectively uses N5-hydroxy-L-ornithine as an acceptor. nih.govunibz.it This dual-substrate specificity is a key feature of its catalytic mechanism.

The catalytic mechanism of ornithine carbamoyltransferase, an enzyme that utilizes ornithine as a substrate, involves a nucleophilic attack of the ornithine amine on the carbonyl carbon of carbamoyl (B1232498) phosphate (B84403). ebi.ac.uk A similar mechanism is likely employed by the N-acetyltransferases in the this compound pathway.

The active site of the L-ornithine N5-monooxygenase SidA has been modeled, showing the binding of NADP+ and ornithine. researchgate.net These enzymes require FAD and NADPH as cofactors for the hydroxylation reaction. rsc.orgnih.gov The detailed catalytic mechanism involves the transfer of an oxygen atom from molecular oxygen to the N5-amino group of ornithine.

Advanced Research Methodologies and Engineering Approaches

Chemical Synthesis and Analog Development

Chemical synthesis provides a versatile platform for producing n-Acetyl-n-hydroxy-l-ornithine and its derivatives, offering precise control over molecular structure and allowing for the introduction of functionalities not accessible through biological routes.

Another synthetic approach focuses on the preparation of the key intermediate, N⁵-hydroxy-L-ornithine. This can be synthesized from N²-Boc-L-ornithine by first converting the primary amine to an imine, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) to form an oxaziridine. Acid-catalyzed hydrolysis of the resulting nitrone furnishes the HCl salt of N⁵-hydroxy-L-ornithine nih.gov. Further protection and acylation steps can then be employed to introduce the N⁵-acetyl group. For instance, the free amine of N²-Boc-L-ornithine tert-butyl ester can be oxidized with benzoyl peroxide to yield the corresponding N⁵-(benzoyloxy)amine, which is then acylated. Deprotection of the resulting product provides the desired N⁵-acyl-N⁵-hydroxy-L-ornithine derivative nih.gov.

A general method for the synthesis of N-hydroxy-α-amino acids involves the reaction of an α-amino acid amide with an aromatic aldehyde to form a Schiff base, which is then oxidized to an oxaziridine. Careful acid hydrolysis of the oxaziridine yields the N-hydroxy-α-amino acid amide google.com. This method can be adapted for the synthesis of N-hydroxy-ornithine derivatives.

The table below summarizes a synthetic route for a key intermediate of this compound.

StepStarting MaterialReagentsIntermediate/ProductYield
1N²-Boc-L-ornithineAromatic aldehydeSchiff base-
2Schiff basemCPBAOxaziridine-
3OxaziridineAcid hydrolysisN⁵-hydroxy-L-ornithine78% (from nitrone)

Solid-phase peptide synthesis (SPPS) is a powerful technique for assembling peptides, and it has been adapted for the synthesis of peptides containing hydroxamic acid functionalities, such as those derived from this compound nih.govlouisville.edu. The incorporation of such modified amino acids allows for the construction of complex peptide structures, including siderophore analogs nih.gov.

One approach involves the on-resin modification of glutamic acid or aspartic acid side chains to form hydroxamic acids louisville.edu. This is achieved through an N-C coupling reaction, and the protecting group on the hydroxamate can be removed during the final cleavage from the resin louisville.edu. Furthermore, novel resins combining a trityl linker with a poly(ethylene glycol)-based support have been developed specifically for the SPPS of peptide hydroxamic acids, enabling the synthesis of high-purity products nih.gov.

The synthesis of albomycin-like peptides, which contain this compound, has been successfully demonstrated nih.gov. This involves the use of protected this compound derivatives that are suitable for peptide coupling reactions, such as those mediated by 2-ethoxy-N-(ethoxycarbonyl)-1,2-dihydroquinoline (EEDQ) nih.gov. The ability to incorporate this building block into peptides opens up possibilities for creating novel compounds with potential biological activities.

Challenges in SPPS with modified residues, such as the introduction of N-hydroxy groups, include potential side reactions and the need for specialized building blocks. To address this, dipeptide fragments containing the desired modification can be synthesized in solution and then incorporated into the peptide chain on the solid support . This strategy simplifies the SPPS protocol and can help to avoid epimerization .

The rational design of analogs of this compound is a key strategy for developing research probes to investigate biological processes involving this compound, such as iron transport and siderophore-mediated interactions. These probes are often designed to incorporate reporter groups, such as fluorophores, without significantly altering the parent molecule's biological activity.

A common strategy for creating such probes is to modify the siderophore or its precursors with fluorescent dyes nih.gov. For instance, fluorescent siderophores can be created by attaching a fluorophore to a part of the molecule that is not essential for iron chelation or receptor recognition nih.gov. This allows for the visualization of siderophore uptake and distribution in biological systems. The design of these probes often involves identifying non-critical positions on the this compound molecule where a linker and a fluorescent tag can be attached.

The principles of fluorescent probe design often rely on modulating the fluorescence properties of the reporter group in response to a specific event, such as binding to a target or enzymatic cleavage researchgate.netnih.govglenresearch.comnih.gov. For example, a probe for an enzyme that processes this compound could be designed with a fluorophore and a quencher, where the fluorescence is "turned on" upon enzymatic activity.

The synthesis of these probes would leverage the chemical strategies described in the previous sections, allowing for the site-specific introduction of the desired functionalities. The table below outlines a general workflow for the rational design of a fluorescent probe based on this compound.

StepActionKey Considerations
1Target IdentificationIdentify the biological process or molecule to be studied (e.g., a specific transporter or enzyme).
2Probe DesignDetermine the optimal position for fluorophore attachment on the this compound scaffold. Select a suitable fluorophore and linker.
3Chemical SynthesisSynthesize the designed probe using organic chemistry techniques, including protection/deprotection strategies and coupling reactions.
4In Vitro CharacterizationEvaluate the probe's photophysical properties and its interaction with the target in a controlled environment.
5In Vivo ApplicationUse the probe for imaging or detection in cellular or organismal systems.

Biotechnological Production and Metabolic Engineering

Biotechnological approaches offer a sustainable and scalable alternative to chemical synthesis for the production of this compound and related compounds. These methods involve the use of microorganisms that have been engineered to enhance the biosynthesis of the desired product.

The biosynthesis of this compound involves a two-step enzymatic process starting from L-ornithine. The first step is the N⁵-hydroxylation of L-ornithine, catalyzed by an L-ornithine N⁵-hydroxylase nih.govnih.govresearchgate.net. This is followed by the acetylation of the N⁵-hydroxy group by a transacetylase nih.gov. The enzymes responsible for these transformations have been successfully expressed and purified from heterologous hosts, most commonly Escherichia coli.

L-ornithine N⁵-hydroxylases are flavin-dependent monooxygenases. Examples of these enzymes that have been heterologously expressed and characterized include VbsO from Rhizobium leguminosarum nih.gov, and KtzI from Kutzneria spp researchgate.net. These enzymes utilize FAD and NADPH as cofactors to catalyze the hydroxylation reaction nih.govresearchgate.net. The purification of these enzymes often involves affinity chromatography, such as using a His-tag, followed by other chromatographic steps like ion-exchange or size-exclusion chromatography to achieve high purity ijournals.cn.

Similarly, the N-acetyltransferases involved in the second step of the biosynthesis have been studied. For example, EryM, a GNAT (GCN5-related N-acetyltransferase) superfamily enzyme, has been shown to catalyze acyl transfer to primary hydroxylamine substrates biorxiv.org. The heterologous expression and purification of these acetyltransferases are crucial for in vitro studies of the complete biosynthetic pathway and for biocatalytic applications.

The table below summarizes the key enzymes in the biosynthesis of this compound and examples of their heterologous expression.

EnzymeFunctionOrganism of OriginHeterologous Host
L-ornithine N⁵-hydroxylase (e.g., VbsO, KtzI)Hydroxylation of L-ornithineRhizobium leguminosarum, Kutzneria spp.Escherichia coli
N-acetyltransferase (e.g., EryM)Acetylation of N⁵-hydroxy-L-ornithineSaccharopolyspora erythraeaEscherichia coli

Metabolic engineering of microbial strains is a powerful strategy to increase the production of this compound and the siderophores derived from it. The primary goal of these strategies is to increase the intracellular pool of the precursor, L-ornithine, and to channel the metabolic flux towards the desired product.

A key approach is to enhance the biosynthesis of L-ornithine. In microorganisms like Corynebacterium glutamicum and Escherichia coli, L-ornithine is synthesized from glutamate (B1630785) frontiersin.orgnih.gov. Strategies to boost L-ornithine production include:

Overexpression of key biosynthetic genes: This includes genes in the arginine biosynthesis pathway that lead to L-ornithine, such as those encoding N-acetylglutamate synthase and N-acetylglutamate kinase frontiersin.orgmdpi.com.

Deregulation of feedback inhibition: The activity of enzymes like N-acetylglutamate kinase is often inhibited by the end-product of the pathway, arginine. Introducing mutations in the corresponding gene (argB) can render the enzyme insensitive to this feedback inhibition, thereby increasing L-ornithine accumulation nih.gov.

Deletion of competing pathways: Deleting genes that encode for enzymes that convert L-ornithine into other products, such as ornithine carbamoyltransferase (argF), can prevent the drainage of the L-ornithine pool frontiersin.org.

Increasing cofactor availability: The biosynthesis of L-ornithine requires NADPH. Engineering the central carbon metabolism to increase the supply of this cofactor can also enhance production frontiersin.org.

Once the L-ornithine supply is optimized, the expression of the genes encoding the L-ornithine N⁵-hydroxylase and the subsequent acetyltransferase can be fine-tuned to maximize the conversion to this compound. This can be achieved by placing these genes under the control of strong, inducible promoters in a suitable production host like E. coli nih.gov. The heterologous expression of entire siderophore biosynthetic gene clusters has been successfully used to produce these complex molecules in more tractable hosts nih.govnih.gov.

Advanced Analytical Techniques for Characterization and Quantification

The precise characterization and quantification of this compound and related metabolites are foundational to understanding their roles in biological systems. A suite of advanced analytical techniques is employed for this purpose, each providing unique insights into the molecule's structure, concentration, and interactions.

High-Resolution Mass Spectrometry-Based Characterization (e.g., ESI-HRMS)

High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for the definitive identification and structural elucidation of this compound. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

In a study focused on the jasmonate-induced biosynthesis of Nδ-acetylornithine in Arabidopsis thaliana, a closely related analog, ESI-MS was used to confirm the identity of the synthesized compound. The analysis in negative ion mode showed a prominent ion at m/z 173, corresponding to the deprotonated molecule [M-H]⁻, which aligns with the expected mass of Nδ-acetylornithine nih.gov. While this study focused on the Nδ-acetylated form, the principles of ESI-HRMS are directly applicable to this compound, which would be expected to yield a distinct molecular ion corresponding to its chemical formula, C7H14N2O4 nih.gov. The high mass accuracy of HRMS allows for differentiation between isomers and isobars, which is critical in complex biological extracts.

Key Features of ESI-HRMS for this compound Characterization:

High Mass Accuracy: Allows for the unambiguous determination of elemental composition.

High Sensitivity: Enables detection of low-abundance metabolites in complex matrices.

Structural Information: Tandem MS (MS/MS) experiments can be used to fragment the molecule and elucidate its structure by analyzing the resulting fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) and Other Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purification of this compound from complex biological mixtures. Due to the polar nature of this amino acid derivative, reversed-phase (RP) HPLC is a commonly employed method, often with modifications to enhance retention and resolution.

The analysis of hydroxamate siderophores, which often contain this compound as a building block, frequently utilizes HPLC coupled with mass spectrometry (HPLC-MS) mdpi.com. A typical workflow involves solid-phase extraction (SPE) to preconcentrate the siderophores from a dilute sample, followed by separation on a C18 column. The mobile phase usually consists of an aqueous solution with a small percentage of organic solvent (like acetonitrile) and an acid (like formic acid) to improve peak shape and ionization efficiency for MS detection mdpi.com.

For quantitative analysis, the method is validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification. While specific HPLC methods dedicated solely to this compound are not extensively detailed in the literature, the methods developed for related compounds provide a strong foundation.

Table 1: Exemplary Chromatographic Conditions for Related Compounds

ParameterMethod for Siderophore-type Ligands
Stationary Phase Reversed-phase C18
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Detection ESI-MS/MS
Sample Preparation Solid-Phase Extraction (SPE)

Spectroscopic Analysis for Compound-Metal Interactions (e.g., Circular Dichroism Spectroscopy)

The biological function of this compound is often linked to its ability to chelate metal ions, particularly iron. Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the conformational changes that occur upon metal binding. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the molecule.

When a metal ion coordinates with the hydroxamate and amino acid moieties of this compound, it creates a new chiral center at the metal atom, leading to distinct CD signals. These signals can provide information about the stoichiometry of the complex, the coordination geometry, and the binding affinity. While direct CD spectroscopic studies on this compound are not widely published, research on related compounds demonstrates the utility of this technique. For instance, studies on mixed amino acid-acetylacetone complexes of Nickel(II) have shown that the CD spectrum is highly sensitive to the nature of the ligands and their geometric arrangement around the metal ion . The synthesis of an Nδ-acetyl-Nδ-hydroxyornithine analog and its use in preparing ferrichrome peptides revealed its metal-chelating properties, forming complexes with zirconium(IV) and titanium(IV) nih.gov. The characterization of these complexes would be amenable to CD spectroscopy to probe the stereochemistry of the metal coordination.

In Vitro Enzymatic Assays and Kinetic Measurements (e.g., spectrophotometric and fluorometric assays)

Understanding the biosynthesis and metabolism of this compound requires the characterization of the enzymes involved. In vitro enzymatic assays are crucial for determining enzyme activity, substrate specificity, and kinetic parameters. Spectrophotometric and fluorometric assays are commonly used for this purpose due to their sensitivity and amenability to high-throughput screening.

For enzymes acting on related compounds like Nα-acetyl-L-ornithine, continuous spectrophotometric assays have been developed. One such assay monitors the cleavage of the peptide bond by observing the decrease in absorbance at 214 nm frontiersin.org. This method is simple and reproducible but can be limited by interference from compounds that absorb in the UV region frontiersin.org.

To overcome this limitation, a ninhydrin-based assay has been developed for Nα-acetyl-L-ornithine deacetylase (ArgE) frontiersin.org. This assay quantifies the release of a free amine group, which reacts with ninhydrin to produce a colored product that can be measured at 570 nm. This assay has been used to determine the kinetic parameters of the enzyme and to screen for inhibitors frontiersin.org.

Table 2: Kinetic Parameters for EcArgE with an Alternate Substrate

SubstrateParameterValue
N⁵, N⁵-di-methyl Nα-acetyl-L-ornithinekcat/Km 7.32 ± 0.94 × 10⁴ M⁻¹s⁻¹
Reference frontiersin.org

These enzymatic assays are fundamental for elucidating the biosynthetic pathway of this compound and for identifying potential targets for antimicrobial drug development.

Computational Biology and Bioinformatics in Pathway Analysis

Computational biology and bioinformatics are essential for deciphering the genetic basis of this compound biosynthesis. These approaches allow for the identification of biosynthetic gene clusters, the prediction of enzyme function, and the study of the evolutionary relationships between different metabolic pathways.

Bioinformatic Analysis of Gene Clusters, Enzyme Homologs, and Evolutionary Relationships

The genes responsible for the biosynthesis of secondary metabolites like siderophores are often organized into biosynthetic gene clusters (BGCs). Bioinformatic tools are instrumental in identifying and annotating these clusters within microbial genomes.

A common strategy involves searching for key enzyme-encoding genes, such as non-ribosomal peptide synthetases (NRPSs) or ornithine monooxygenases, which are often involved in siderophore biosynthesis mdpi.com. Once a candidate gene is identified, the surrounding genomic region is analyzed for other genes that may be involved in the pathway, such as acetyltransferases, tailoring enzymes, and transporters.

Several software tools, including antiSMASH and SMURF, have been developed to automate the process of BGC identification and annotation floraandfona.org.in. These tools use hidden Markov models (HMMs) and sequence similarity searches to identify conserved domains and gene arrangements characteristic of known biosynthetic pathways floraandfona.org.in.

Bioinformatic analysis also plays a crucial role in understanding the evolutionary relationships between different siderophore biosynthetic pathways. By comparing the sequences and organization of BGCs from different organisms, it is possible to infer evolutionary histories and identify instances of horizontal gene transfer. For example, phylogenetic analysis of enzyme homologs, such as the N-acetylglutamate synthase (NAGS) involved in the related arginine biosynthesis pathway, has revealed diverse gene-enzyme relationships across different prokaryotic lineages nih.gov. This type of analysis can shed light on the evolution of this compound biosynthesis and its distribution in nature.

Molecular Dynamics Simulations to Understand Compound Conformational Flexibility and Metal Binding

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and binding interactions that are often difficult to capture experimentally. For this compound, particularly in its role as a precursor to hydroxamate siderophores, MD simulations offer critical insights into its structural flexibility and its profound ability to chelate metal ions.

Probing Conformational Flexibility

The conformational flexibility of this compound is fundamental to its biological function. The rotation around its single bonds allows the molecule to adopt various spatial arrangements. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This flexibility is crucial when the molecule is incorporated into larger peptide structures, such as the siderophore ferricrocin. In such structures, the conformational freedom of the this compound residues allows the hydroxamate groups (–C(=O)N(–OH)–) to orient themselves optimally for coordinating a metal ion. Simulations can model how the peptide backbone and the ornithine side chain move, revealing the dynamic process of forming a stable chelation cage. Computational studies on related systems have shown that this flexibility is key to the high binding affinity and selectivity of siderophores. researchgate.net

Elucidating Metal Binding Mechanisms and Energetics

A primary application of MD simulations in the study of this compound is to understand its interaction with metal ions, most notably ferric iron (Fe³⁺). As a bidentate ligand, the hydroxamate group of this compound uses its two oxygen atoms to coordinate with a metal ion. In most hydroxamate siderophores, three such residues work in concert to form a stable, hexadentate octahedral complex with Fe³⁺.

MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can provide detailed information about the geometry of the coordination complex, including bond lengths and angles between the metal ion and the coordinating oxygen atoms. These simulations confirm that the resulting complex typically adopts a distorted octahedral geometry. nih.gov

Furthermore, advanced computational techniques like steered molecular dynamics (SMD) and umbrella sampling allow for the calculation of binding free energies (ΔG), which quantify the affinity between the ligand and the metal. These methods simulate the process of pulling the ligand away from the metal ion to overcome the binding forces, providing a thermodynamic profile of the interaction.

A study on pseudopeptides containing ornithine derivatives designed to inhibit β-sheet formation in Alzheimer's disease provides a clear example of how these energetic calculations are performed and interpreted. While the specific application is different, the methodology is directly relevant to understanding the binding energetics of this compound in siderophores. In this research, MD simulations were used to calculate the binding affinity between a receptor peptide (R) and various inhibitor peptides (S).

The key energetic terms calculated were:

ΔGR-S : The binding free energy between the receptor and the inhibitor.

ΔGS-S : The binding free energy of the inhibitor to itself (a measure of aggregation).

ΔGeff : A measure of the effectiveness of the inhibitor, calculated as 2*ΔGR-S – ΔGR-R – ΔGS-S, where ΔGR-R is the self-association energy of the receptor.

The results from this analogous study illustrate the type of quantitative data that can be generated through MD simulations to assess binding strength.

PeptideStructureΔGR-S (kJ/mol)ΔGS-S (kJ/mol)ΔGeff (kJ/mol)
SGA3N-Acetyl-Daba¹-Orn²-MeLeu³-Phe⁴-MePhe⁵-Leu⁶-Ala⁷-Glu⁸-NH₂56463
SGB1N-Acetyl-daba¹-orn²-leu³-mephe⁴-phe⁵-mephe⁶-leu⁷-glu⁸-NH₂624526

This table presents calculated free energy changes for the binding of selected pseudopeptides containing ornithine (Orn) and diamino-butyric acid (daba) derivatives. These calculations, derived from molecular dynamics simulations, quantify the binding affinity to a receptor (ΔGR-S) and the propensity for self-aggregation (ΔGS-S), demonstrating the power of simulation to predict molecular interaction effectiveness (ΔGeff).

In addition to iron, studies have shown that peptides incorporating N(δ)-acetyl-N(δ)-hydroxyornithine analogs can form stable complexes with other metal ions, such as zirconium(IV) and titanium(IV), highlighting the versatility of this amino acid as a metal-chelating agent. nih.gov MD simulations are an invaluable tool for exploring these interactions, predicting binding affinities, and guiding the design of novel chelators for various applications.

Future Directions and Research Opportunities

Elucidating Remaining Uncharacterized Biosynthetic Steps and Enzymes in Siderophore Pathways

The biosynthesis of siderophores is a complex process involving a series of enzymatic reactions, many of which have been characterized. However, key steps and enzymes in pathways that utilize N-acetyl-N-hydroxy-L-ornithine remain to be fully elucidated. The initial steps involve the hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithine by an L-ornithine-N⁵-monooxygenase, such as SidA in Aspergillus fumigatus. researchgate.net This is followed by the acetylation of the N⁵-hydroxy group by a transacetylase to yield this compound.

While enzymes like the transacetylases SidF and SidL in A. fumigatus have been identified, research has shown that this organism possesses a yet-unidentified transacetylase that can complement the function of SidL during iron-deficient conditions. researchgate.net The characterization of this and other unknown enzymes is crucial for a complete understanding of siderophore biosynthesis. For instance, in the biosynthesis of ferricrocin, the non-ribosomal peptide synthetase (NRPS) SidC assembles three molecules of N⁵-acetyl-N⁵-hydroxy-L-ornithine with glycine (B1666218) and serine. However, the hydroxylation of ferricrocin to hydroxyferricrocin is carried out by an unknown enzyme. researchgate.net

Furthermore, the biosynthesis of other siderophores, such as vicibactin in Rhizobium leguminosarum, involves a series of tailoring enzymes acting on ornithine. nih.gov The pathway includes the L-ornithine N⁵-hydroxylase VbsO, the acyltransferase VbsA which adds a (R)-3-hydroxybutyryl group to N⁵-hydroxyornithine, the PLP-dependent epimerase VbsL, the NRPS module VbsS for cyclotrimerization, and the acetyltransferase VbsC for the final tris-acetylation. nih.gov In the case of the hybrid NRPS-NIS siderophore nocardichelin, the pathway involves enzymes like the NIS synthetase NcdF. acs.org A thorough characterization of the substrate specificity and catalytic mechanisms of these and other uncharacterized enzymes will provide a more complete picture of the metabolic pathways leading to the vast diversity of siderophores.

Table 1: Key Enzymes in the Biosynthesis of Siderophores from Ornithine
EnzymeFunctionOrganism/PathwayStatus
L-ornithine-N⁵-monooxygenase (e.g., SidA, VbsO)Hydroxylation of L-ornithine to N⁵-hydroxy-L-ornithineAspergillus fumigatus, Rhizobium leguminosarumCharacterized
N-acyltransferase/transacetylase (e.g., SidL, SidF, VbsA)Acylation/acetylation of N⁵-hydroxy-L-ornithineAspergillus fumigatus, Rhizobium leguminosarumPartially Characterized
Unnamed TransacetylaseComplements SidL functionAspergillus fumigatusUncharacterized
Non-ribosomal peptide synthetase (NRPS) (e.g., SidC, VbsS)Assembly of siderophore backboneAspergillus fumigatus, Rhizobium leguminosarumCharacterized
Unnamed HydroxylaseHydroxylation of ferricrocinAspergillus fumigatusUncharacterized
PLP-dependent epimerase (VbsL)Epimerization at C2 of the monomer unitRhizobium leguminosarum (Vicibactin pathway)Characterized
Acetyltransferase (VbsC)Tris-acetylation of desacetyl-D-vicibactinRhizobium leguminosarum (Vicibactin pathway)Characterized
NIS synthetase (NcdF)Condensation of hydroxamatesNocardia carnea (Nocardichelin pathway)Characterized

Expanding the Understanding of Regulatory Networks Governing this compound Metabolism Beyond Iron Homeostasis

The metabolism of this compound is intricately linked to iron homeostasis, as it is a key component of siderophores, which are synthesized in response to iron limitation. mdpi.com However, emerging evidence suggests that the regulatory networks governing its metabolism may extend beyond this primary role. In some bacteria, this compound is involved in the arginine biosynthetic pathway, indicating a connection to primary amino acid metabolism.

In plants, the related compound Nδ-acetylornithine has been identified as a defense-related metabolite. researchgate.net Its accumulation is induced by the plant defense signaling molecule jasmonate and by infection with pathogens like Pseudomonas syringae. nih.gov This suggests that the pathways producing acetylated ornithine derivatives can be regulated by factors other than iron availability, such as biotic stress. While Nδ-acetylornithine is distinct from this compound, this finding opens up the possibility that the latter's metabolism could also be influenced by a broader range of cellular signals. Future research should investigate the potential roles of this compound and its derivatives in processes such as cell signaling, stress response, and inter-organismal communication, and identify the regulatory elements that control its synthesis and degradation in these contexts.

Developing Novel Metabolic Engineering Strategies for Sustainable Production of this compound and its Derivatives

The unique chemical properties of this compound and the siderophores derived from it make them attractive targets for biotechnological production. Microbial fermentation is a promising approach for the sustainable production of L-ornithine, the precursor to this compound. nih.gov Metabolic engineering strategies in organisms like Corynebacterium glutamicum have focused on increasing L-ornithine titers by reducing by-product formation, enhancing the supply of precursors like glutamate (B1630785), and increasing the availability of intracellular cofactors such as NADPH and acetyl-CoA. nih.govresearchgate.net

Future efforts in metabolic engineering should focus on optimizing the entire biosynthetic pathway to this compound and its derivatives. This includes the overexpression of key enzymes like L-ornithine-N⁵-monooxygenase and specific N-acyltransferases. Furthermore, increasing the intracellular flux of acetyl-CoA, a critical precursor for the acetylation step, is a key strategy. nycu.edu.tw This can be achieved through various metabolic bypasses and modifications of central carbon metabolism. nycu.edu.twdntb.gov.ua The development of robust microbial cell factories for the high-level production of these compounds could lead to more sustainable and cost-effective sources for applications in medicine, agriculture, and biotechnology. nih.gov The production of nitrogen-containing furan (B31954) derivatives from renewable biomass also highlights the potential for green chemistry approaches in synthesizing valuable nitrogen-containing chemicals. rsc.org

Table 2: Metabolic Engineering Strategies for Precursors of this compound
StrategyTargetRationaleReference Organism
Reduction of by-product formationPathways competing for precursorsIncrease carbon flux towards L-ornithineCorynebacterium glutamicum
Improving precursor supplyGlutamate biosynthesisIncrease availability of the primary amine donorCorynebacterium glutamicum
Increasing cofactor supplyNADPH and Acetyl-CoA productionEnhance the efficiency of biosynthetic enzymesCorynebacterium glutamicum
Modulating central metabolic pathwayGlycolysis and pentose (B10789219) phosphate (B84403) pathwayOptimize carbon flux and energy balanceCorynebacterium glutamicum
Enhancing transport systemsOrnithine exportersPrevent feedback inhibition and increase product secretionCorynebacterium glutamicum

Designing and Utilizing Advanced Research Tools and Probes Based on this compound Analogs for Biological Discovery

The unique structure of this compound makes it a valuable scaffold for the design of chemical probes and research tools to investigate biological processes. nih.gov The synthesis of analogs of this compound can provide insights into enzyme mechanisms, protein-ligand interactions, and metabolic pathways.

One example is the synthesis of an Fmoc-protected N(δ)-acetyl-N(δ)-(tert-butoxy)-l-ornithine analog. nih.gov This protected amino acid is compatible with standard Fmoc-based solid-phase peptide synthesis, enabling the creation of ferrichrome peptides. nih.gov These synthetic peptides can then be used to study the chelation of various metal ions, as demonstrated by the formation of complexes with zirconium(IV) and titanium(IV). nih.gov

Another application is in the development of enzyme assays. A ninhydrin-based assay for Nα-acetyl-L-ornithine deacetylase (ArgE), an enzyme in the arginine biosynthetic pathway, was developed using a synthesized substrate analog, N⁵, N⁵-di-methyl Nα-acetyl-L-ornithine. nih.govresearchgate.net This assay facilitated the screening of potential inhibitors of ArgE, which is a promising antibiotic target. nih.govresearchgate.net Similarly, N-acylated ornithine analogs of the antibiotic daptomycin (B549167) have been synthesized and tested for their antibacterial efficacy. nih.gov

Future research in this area could involve the development of fluorescently labeled or biotinylated analogs of this compound to visualize its localization and transport in cells. Photo-crosslinkable analogs could be used to identify interacting proteins and further elucidate its biological roles. The continued development of such advanced research tools will be instrumental in making new discoveries in the fields of chemical biology and drug discovery. nih.gov

Q & A

Q. What are the recommended methods for synthesizing n-Acetyl-n-hydroxy-l-ornithine, and how do reaction conditions influence yield and purity?

Synthesis typically involves hydroxylation and acetylation of L-ornithine precursors. Key steps include:

  • Hydroxylation : Use of hydroxylating agents (e.g., Fe²⁺/α-ketoglutarate-dependent enzymes) under anaerobic conditions to minimize oxidation side reactions .
  • Acetylation : Acetic anhydride or acetyl chloride in aqueous alkaline media (pH 8–9) at 0–4°C to prevent racemization .
  • Purification : Reverse-phase HPLC or ion-exchange chromatography to isolate the compound, with purity assessed via NMR (¹H/¹³C) and mass spectrometry .

Q. Critical Parameters :

FactorOptimal ConditionImpact on Yield/Purity
pH8.0–9.0Higher pH accelerates acetylation but risks hydrolysis
Temperature0–4°CPrevents thermal degradation of intermediates
SolventWater/ethanol mixtureBalances solubility and reaction kinetics

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

  • Spectroscopy :
    • ¹H NMR : Peaks at δ 3.5–3.7 ppm (hydroxy group) and δ 2.0–2.1 ppm (acetyl methyl) confirm functional groups .
    • IR : Absorbance at 1650–1700 cm⁻¹ (amide C=O stretch) and 3200–3400 cm⁻¹ (hydroxyl O-H stretch) .
  • Chromatography : HPLC retention time comparison against a certified reference standard (if available) .
  • Optical Rotation : Specific rotation [α]D²⁵ should align with literature values for enantiomeric purity (e.g., +23.3° to +25.0° for L-ornithine derivatives) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
  • pH Sensitivity : Buffered solutions (pH 6–7) minimize hydrolysis of the acetyl group .
  • Light Exposure : Protect from UV light to avoid photooxidation of the hydroxylamine moiety .
Storage ConditionDegradation RiskMitigation Strategy
Room TemperatureHydrolysis (>48 hrs)Use desiccants or vacuum-sealed vials
Aqueous Solution (pH <6)Acid-catalyzed decompositionNeutralize with phosphate buffer

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

Discrepancies often arise from:

  • Species-Specific Metabolism : Evidence shows CNS activity in mice (EC₅₀ = 112 µM) but no human data . Validate using human cell lines (e.g., HEK-293T with GPRC6A overexpression) to assess receptor binding .
  • Dosage Variability : Optimize dosing regimens using pharmacokinetic modeling (e.g., compartmental analysis) to align in vitro IC₅₀ with achievable plasma concentrations .
  • Experimental Design : Control for confounding factors (e.g., endogenous ornithine levels in urea cycle studies) via LC-MS/MS quantification .

Q. What advanced methodologies are recommended for studying the enzyme interaction kinetics of this compound?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to target enzymes like ornithine acetyltransferase .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Molecular Dynamics Simulations : Use tools like GROMACS to model conformational changes in enzyme-substrate complexes .

Q. How should researchers design experiments to assess the compound’s role in nitrogen metabolism pathways while minimizing analytical interference?

  • Isotopic Labeling : Use ¹⁵N-labeled this compound to track nitrogen flux via GC-MS .
  • Knockout Models : Employ CRISPR-Cas9 in E. coli or yeast to delete competing pathways (e.g., arginase) .
  • Interference Mitigation : Pre-treat samples with Chelex-100 to remove metal ions that catalyze non-enzymatic reactions .

Q. What statistical approaches are most robust for analyzing dose-response data in studies involving this compound?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Error Analysis : Report 95% confidence intervals for EC₅₀/IC₅₀ values and use ANOVA for multi-group comparisons .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points in triplicate assays .

Data Management and Reporting

Q. How should raw data from this compound experiments be curated for reproducibility?

  • Metadata Documentation : Include instrument parameters (e.g., HPLC gradient profiles, NMR shim settings) .
  • Public Repositories : Deposit spectra in platforms like MetaboLights (accession codes: MTBLSXXXX) .
  • Preclinical Compliance : Follow NIH guidelines for reporting animal studies, including randomization and blinding protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.